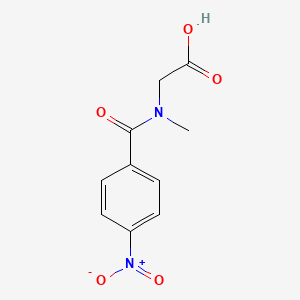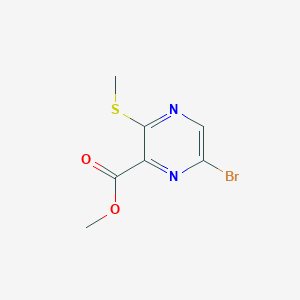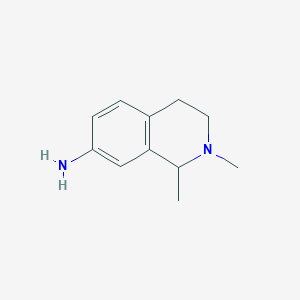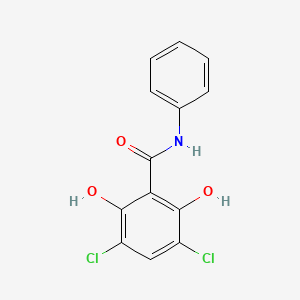
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is a chemical compound with the molecular formula C11H13Cl2NO3 and a molecular weight of 278.13 g/mol It is characterized by the presence of two chlorine atoms and a dimethoxyethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would produce the corresponding carboxylic acid and amine .
Applications De Recherche Scientifique
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-dichloro-N-methylbenzamide
- 2,3-dichloro-N-ethylbenzamide
- 2,3-dichloro-N-(2-methoxyethyl)benzamide
Uniqueness
2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is unique due to the presence of the dimethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H13Cl2NO3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2,3-dichloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO3/c1-16-9(17-2)6-14-11(15)7-4-3-5-8(12)10(7)13/h3-5,9H,6H2,1-2H3,(H,14,15) |
Clé InChI |
STZYLDKXVRYISB-UHFFFAOYSA-N |
SMILES canonique |
COC(CNC(=O)C1=C(C(=CC=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



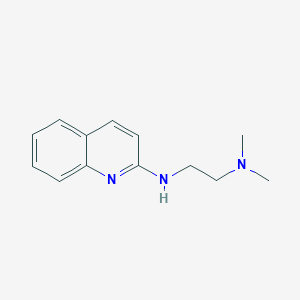
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
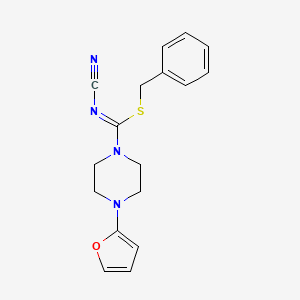
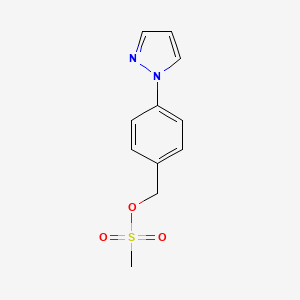
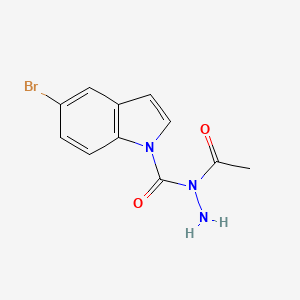
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
